molecular formula C10H16N2 B8511420 3-Amino-6-pentylpyridine

3-Amino-6-pentylpyridine

Cat. No.: B8511420
M. Wt: 164.25 g/mol
InChI Key: VVPICSRYHYLMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-pentylpyridine is a substituted pyridine derivative featuring an amino group (-NH₂) at the 3-position and a pentyl chain (-C₅H₁₁) at the 6-position of the pyridine ring.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

6-pentylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-2-3-4-5-10-7-6-9(11)8-12-10/h6-8H,2-5,11H2,1H3

InChI Key

VVPICSRYHYLMBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxy-5-methylpyridin-3-amine

  • Structure: Amino group at position 3, methoxy (-OCH₃) at position 6, and methyl (-CH₃) at position 5.
  • The additional methyl group at position 5 may sterically hinder interactions at the pyridine ring.
  • Applications : Used as an intermediate in agrochemicals (e.g., acetamiprid, an insecticide) .
Property 3-Amino-6-pentylpyridine 6-Methoxy-5-methylpyridin-3-amine
Substituents -NH₂ (3), -C₅H₁₁ (6) -NH₂ (3), -OCH₃ (6), -CH₃ (5)
Molecular Formula C₁₀H₁₆N₂ C₇H₁₀N₂O
CAS Number Not explicitly listed 867012-70-2

2-Amino-3-nitro-6-phenylpyridine

  • Structure: Amino group at position 2, nitro (-NO₂) at position 3, and phenyl (-C₆H₅) at position 6.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-donating amino group in this compound.
  • Applications : Likely used in explosives or as a precursor in heterocyclic synthesis .
Property This compound 2-Amino-3-nitro-6-phenylpyridine
Substituents -NH₂ (3), -C₅H₁₁ (6) -NH₂ (2), -NO₂ (3), -C₆H₅ (6)
Molecular Formula C₁₀H₁₆N₂ C₁₁H₉N₃O₂
CAS Number Not explicitly listed 102266-15-9

6-Methyl-3-aminopyridine

  • Structure: Amino group at position 3 and methyl (-CH₃) at position 6.
  • Key Differences: The shorter methyl group (vs. Simpler structure may enhance synthetic accessibility.
  • Applications : Intermediate in pharmaceuticals and agrochemicals; derivatives are used in coordination chemistry .
Property This compound 6-Methyl-3-aminopyridine
Substituents -NH₂ (3), -C₅H₁₁ (6) -NH₂ (3), -CH₃ (6)
Molecular Formula C₁₀H₁₆N₂ C₆H₈N₂
CAS Number Not explicitly listed Multiple synonyms listed

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